Cas no 90002-56-5 (N-(2-Aminoethyl) 4-Bromobenzenesulfonamide)

N-(2-Aminoethyl) 4-Bromobenzenesulfonamide structure
90002-56-5 structure
Productnaam:N-(2-Aminoethyl) 4-Bromobenzenesulfonamide
CAS-nummer:90002-56-5
MF:C8H11BrN2O2S
MW:279.154139757156
MDL:MFCD06659916
CID:810451
PubChem ID:7213236

N-(2-Aminoethyl) 4-Bromobenzenesulfonamide Chemische en fysische eigenschappen

Naam en identificatie

    • N-(2-Aminoethyl)-4-bromobenzenesulfonamide
    • Benzenesulfonamide,N-(2-aminoethyl)-4-bromo-
    • N-(2-Aminoethyl) 4-bromobenzenesulfonamide
    • Benzenesulfonamide, N-(2-aminoethyl)-p-bromo- (7CI)
    • N-(2-Aminoethyl)-4-bromobenzenesulfonamide (ACI)
    • BS-29671
    • 1839783-00-4
    • EN300-7379716
    • Z317256510
    • MFCD06659916
    • SCHEMBL15145875
    • N-(2-Aminoethyl)-4-bromobenzenesulphonamide
    • N-(2-AMINOETHYL)-4-BROMOBENZENE-1-SULFONAMIDE
    • CS-0211033
    • AKOS000166925
    • G54620
    • 90002-56-5
    • AB26626
    • DTXSID60428428
    • N-(2-Aminoethyl) 4-Bromobenzenesulfonamide
    • MDL: MFCD06659916
    • Inchi: 1S/C8H11BrN2O2S/c9-7-1-3-8(4-2-7)14(12,13)11-6-5-10/h1-4,11H,5-6,10H2
    • InChI-sleutel: VSTXANIIZJECGG-UHFFFAOYSA-N
    • LACHT: O=S(C1C=CC(Br)=CC=1)(NCCN)=O

Berekende eigenschappen

  • Exacte massa: 277.97200
  • Monoisotopische massa: 278.980286
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 14
  • Aantal draaibare bindingen: 4
  • Complexiteit: 255
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 82.2
  • XLogP3: 0.6

Experimentele eigenschappen

  • Smeltpunt: 112-114
  • Kookpunt: 394.9°Cat760mmHg
  • Vlampunt: 192.6°C
  • PSA: 80.57000
  • LogboekP: 2.85810

N-(2-Aminoethyl) 4-Bromobenzenesulfonamide Beveiligingsinformatie

  • Gevaarverklaring: Irritant
  • Identificatie van gevaarlijk materiaal: Xi

N-(2-Aminoethyl) 4-Bromobenzenesulfonamide Douanegegevens

  • HS-CODE:2935009090
  • Douanegegevens:

    China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

N-(2-Aminoethyl) 4-Bromobenzenesulfonamide Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
abcr
AB246677-10 g
N-(2-Aminoethyl)-4-bromobenzenesulphonamide; 96%
90002-56-5
10g
€1062.00 2023-06-22
abcr
AB246677-5g
N-(2-Aminoethyl)-4-bromobenzenesulphonamide, 96%; .
90002-56-5 96%
5g
€654.00 2025-03-19
Fluorochem
212726-1g
N-(2-Aminoethyl)-4-bromobenzenesulfonamide
90002-56-5 95%
1g
£150.00 2022-03-01
abcr
AB246677-1 g
N-(2-Aminoethyl)-4-bromobenzenesulphonamide; 96%
90002-56-5
1g
€246.00 2023-06-22
Apollo Scientific
OR5696-1g
N-(2-Aminoethyl)-4-bromobenzenesulphonamide
90002-56-5 98%
1g
£165.00 2024-07-21
TRC
A622668-500mg
N-(2-Aminoethyl) 4-Bromobenzenesulfonamide
90002-56-5
500mg
$ 150.00 2023-04-19
Fluorochem
212726-5g
N-(2-Aminoethyl)-4-bromobenzenesulfonamide
90002-56-5 95%
5g
£450.00 2022-03-01
Fluorochem
212726-10g
N-(2-Aminoethyl)-4-bromobenzenesulfonamide
90002-56-5 95%
10g
£750.00 2022-03-01
TRC
A622668-100mg
N-(2-Aminoethyl) 4-Bromobenzenesulfonamide
90002-56-5
100mg
$ 64.00 2023-04-19
abcr
AB246677-10g
N-(2-Aminoethyl)-4-bromobenzenesulphonamide, 96%; .
90002-56-5 96%
10g
€1062.00 2025-03-19

N-(2-Aminoethyl) 4-Bromobenzenesulfonamide Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Solvents: Dichloromethane ;  0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5 - 6
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 9 - 10
Referentie
Synthesis and fungicidal activity of camphoric acid-based benzenesulfonamide compounds
Ma, Xian-li; Min, Fang-qian; Duan, Wen-gui; Li, Fang-yao; Liu, Lu-zhi; et al, Linchan Huaxue Yu Gongye, 2015, 35(1), 30-38

Productiemethode 2

Reactievoorwaarden
1.1 Solvents: Dichloromethane ;  1 h, rt; 2 h, rt
Referentie
Syntheses and fungicidal activities of N-aminoethyl-terpinene-maleimide-based sulfamide compounds
Lin, Zhi-duo; Duan, Wen-gui; Lin, Gui-shan; Liao, Jing-ni; Lai, Gang; et al, Linchan Huaxue Yu Gongye, 2014, 34(3), 73-81

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Trimethylamine Solvents: Dichloromethane ;  0 °C; 18 h, rt
Referentie
Structural optimization of imidazothiazole derivatives affords a new promising series as B-Raf V600E inhibitors; synthesis, in vitro assay and in silico screening
Ammar, Usama M.; Abdel-Maksoud, Mohammed S.; Ali, Eslam M. H.; Mersal, Karim I.; Ho Yoo, Kyung; et al, Bioorganic Chemistry, 2020, 100,

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Trimethylamine Solvents: Dichloromethane ;  18 h, rt; 0 °C
Referentie
Modification of imidazothiazole derivatives gives promising activity in B-Raf kinase enzyme inhibition; synthesis, in vitro studies and molecular docking
Ammar, Usama M. ; Abdel-Maksoud, Mohammed S.; Mersal, Karim I.; Ali, Eslam M. H.; Yoo, Kyung Ho; et al, Bioorganic & Medicinal Chemistry Letters, 2020, 30(20),

Productiemethode 5

Reactievoorwaarden
1.1 Solvents: Dichloromethane ;  18 h, 0 °C → rt
Referentie
Anticancer profile of newly synthesized BRAF inhibitors possess 5-(pyrimidin-4-yl)imidazo[2,1-b]thiazole scaffold
Abdel-Maksoud, Mohammed S.; Ammar, Usama M.; Oh, Chang-Hyun, Bioorganic & Medicinal Chemistry, 2019, 27(10), 2041-2051

Productiemethode 6

Reactievoorwaarden
1.1 Solvents: Dichloromethane
Referentie
Synthesis and fungicidal activity of maleated rosin-based disulfamide compounds
Shi, Xian-chun; Xu, Xue-tang; Duan, Wen-gui; Min, Fang-qian; Huang, Duo-yun, Linchan Huaxue Yu Gongye, 2014, 34(1), 62-72

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 14 h, rt
Referentie
Aryne-Mediated [2,3]-Sigmatropic Rearrangement of Tertiary Allylic Amines
Zhang, Juan; Chen, Zhi-Xiong; Du, Ting; Li, Bing; Gu, Yonghong; et al, Organic Letters, 2016, 18(19), 4872-4875

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, rt
Referentie
Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect
Abdel-Maksoud, Mohammed S.; Mohamed, Ahmed A. B.; Hassan, Rasha M.; Abdelgawad, Mohamed A. ; Chilingaryan, Garri ; et al, International Journal of Molecular Sciences, 2021, 22(19),

Productiemethode 9

Reactievoorwaarden
1.1 Solvents: Dichloromethane ;  0 °C → rt; 1 h, rt
1.2 Reagents: Water ;  rt
Referentie
Signal transduction and amplification through enzyme-triggered ligand release and accelerated catalysis
Goggins, Sean; Marsh, Barrie J.; Lubben, Anneke T.; Frost, Christopher G., Chemical Science, 2015, 6(8), 4978-4985

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 18 h, rt
Referentie
Design, synthesis, and anticancer activity of imidazo[2,1-b]oxazole-based RAF kinase inhibitors
Abdel-Maksoud, Mohammed S.; Ammar, Usama M.; El-Gamal, Mohammed I.; Gamal El-Din, Mahmoud M.; Mersal, Karim I.; et al, Bioorganic Chemistry, 2019, 93,

N-(2-Aminoethyl) 4-Bromobenzenesulfonamide Preparation Products

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:90002-56-5)N-(2-Aminoethyl) 4-Bromobenzenesulfonamide
A860954
Zuiverheid:99%
Hoeveelheid:5g
Prijs ($):274.0